molecular formula C24H15N3O3 B1680805 28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione CAS No. 135897-06-2

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

Cat. No.: B1680805
CAS No.: 135897-06-2
M. Wt: 393.4 g/mol
InChI Key: OTPNDVKVEAIXTI-UHFFFAOYSA-N
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Description

SB218078 is a potent, selective, ATP-competitive, and cell-permeable inhibitor of checkpoint kinase 1 (CHK1). It is known for its ability to inhibit the phosphorylation of cdc25C with an IC50 of 15 nanomolar. This compound is less potent in inhibiting Cdc2 and protein kinase C, with IC50 values of 250 nanomolar and 1000 nanomolar, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB218078 involves the preparation of an indolocarbazole derivative. The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .

Industrial Production Methods: Industrial production methods for SB218078 are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies. The synthesis involves multiple steps, including the formation of the indolocarbazole core and subsequent functionalization to achieve the desired inhibitory properties.

Chemical Reactions Analysis

Types of Reactions: SB218078 primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of cdc25C by CHK1, leading to cell cycle arrest and apoptosis. The compound is also involved in reactions that abrogate G2 cell cycle arrest caused by γ-irradiation and topoisomerase I inhibition .

Common Reagents and Conditions: Common reagents used in the reactions involving SB218078 include dimethyl sulfoxide for dissolution and various cell lines such as HeLa and HT-29 for in vitro studies. The compound is typically used at concentrations ranging from 2.5 to 625 micromolar, depending on the specific experimental conditions .

Major Products Formed: The major products formed from reactions involving SB218078 are typically related to the inhibition of CHK1 activity, leading to increased cytotoxicity of DNA damage and induction of apoptosis in cancer cells .

Scientific Research Applications

SB218078 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a research tool to study the role of CHK1 in cell cycle regulation and DNA damage response. The compound has been shown to potentiate the cytotoxicity of DNA-damaging drugs, enhancing the efficacy of certain chemotherapeutics .

In biology and medicine, SB218078 is used to investigate the mechanisms of cell cycle arrest and apoptosis in cancer cells. It has been employed in studies to understand the structural basis of CHK1 inhibition and to develop new therapeutic strategies for cancer treatment .

Comparison with Similar Compounds

Similar Compounds:

  • UCN-01 (7-hydroxystaurosporine)
  • Staurosporine
  • CHIR-124
  • Rabusertib
  • Prexasertib dihydrochloride

Uniqueness: SB218078 is unique in its high selectivity for CHK1 and its ability to abrogate G2 cell cycle arrest caused by DNA damage. Unlike other similar compounds, SB218078 has a specific structural complementarity with the ATP-binding pocket of CHK1, making it a potent and selective inhibitor .

Properties

IUPAC Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPNDVKVEAIXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392024
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135897-06-2
Record name SB 218078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-218078
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-218078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 2
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 3
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 4
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 5
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Reactant of Route 6
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Customer
Q & A

Q1: What is the primary target of SB 218078 and what are the downstream effects of this interaction?

A1: SB 218078 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). [, ] Chk1 plays a crucial role in the DNA damage response pathway, particularly in initiating G2/M cell cycle arrest to allow for DNA repair. [] Inhibition of Chk1 by SB 218078 disrupts this checkpoint, forcing cells with damaged DNA to progress into mitosis prematurely, ultimately leading to cell death. [, ] This mechanism has been shown to enhance the cytotoxicity of DNA-damaging agents like topoisomerase I inhibitors. []

Q2: How does SB 218078 interact with Chk1 at a structural level?

A2: SB 218078 binds to the ATP-binding pocket of the Chk1 kinase domain. [, ] This binding involves hydrophobic interactions and hydrogen bonding with minimal conformational changes to the Chk1 protein structure. [, ] Interestingly, a comparative analysis with staurosporine and another analog, SB-218078, revealed that the selectivity of SB 218078 for Chk1 over other kinases likely stems from specific interactions between the compound and the ATP-binding pocket. [, ]

Q3: Has SB 218078 shown potential in specific cancer types?

A3: Research suggests SB 218078 could potentially enhance the efficacy of existing chemotherapies in several cancers. For instance, in pancreatic cancer models, SB 218078 demonstrated a synergistic effect when combined with gemcitabine and nab-paclitaxel, enhancing the sensitivity of pancreatic cancer cells to these treatments. [] Similarly, in small cell lung cancer models, SB 218078 displayed potent antitumor activity both as a single agent and in combination with the anthracycline derivative, amrubicin. []

Q4: Does the timing of SB 218078 administration influence its efficacy?

A4: Yes, studies indicate that the sequence of administration significantly impacts SB 218078 efficacy. When used in combination with cytarabine in leukemia cell lines, pre-treatment with SB 218078 before cytarabine administration resulted in the most pronounced sensitization to cytarabine. [] Conversely, simultaneous addition or the addition of SB 218078 after cytarabine yielded a less pronounced or even antagonistic effect in some cell lines. []

Q5: Are there any known instances where SB 218078 has demonstrated antagonistic effects?

A5: While SB 218078 exhibits synergistic potential with certain chemotherapeutic agents, antagonistic effects have also been observed. For instance, in lymphoma cell lines treated with doxorubicin, administering SB 218078 before doxorubicin led to G1-S arrest and protection from apoptosis, resulting in additive or antagonistic interactions, particularly in cells with p53 mutations. [] Additionally, in some leukemia cell lines, the addition of SB 218078 after cytarabine treatment resulted in an antagonistic effect, highlighting the importance of administration scheduling. []

Q6: What are the implications of SB 218078 in understanding the role of Chk1 in normal physiological processes?

A6: Research utilizing SB 218078 has provided insights into the role of Chk1 beyond cancer. In Hydra, a freshwater organism known for its regenerative abilities, treatment with SB 218078 hindered head regeneration and the maintenance of head-specific structures. [] This finding suggests a potential role for Chk1 in regulating head regeneration and maintenance in Hydra, expanding our understanding of Chk1's function in developmental biology. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.